molecular formula C10H11BrN4 B8035171 5-Bromo-2-(piperazin-1-yl)pyridine-3-carbonitrile

5-Bromo-2-(piperazin-1-yl)pyridine-3-carbonitrile

Cat. No.: B8035171
M. Wt: 267.13 g/mol
InChI Key: MVDFQHJUKFJREE-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a bromine atom, a piperazine ring, and a nitrile group attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperazin-1-yl)pyridine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-chloropyridine and piperazine.

    Nucleophilic Substitution: The piperazine is reacted with 5-bromo-2-chloropyridine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures (80-100°C) to facilitate the substitution of the chlorine atom with the piperazine group.

    Nitrile Introduction: The nitrile group can be introduced via a cyanation reaction using a reagent such as copper(I) cyanide (CuCN) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the piperazine ring.

    Cyclization Reactions: The presence of multiple reactive sites allows for potential cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction can modify the piperazine ring or the nitrile group.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-(piperazin-1-yl)pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for the development of pharmaceuticals with antimicrobial, anticancer, or neuroactive properties.

Industry

In the industrial sector, this compound can be used in the synthesis of materials with specific electronic or optical properties. For example, it may be used in the development of organic semiconductors or as a precursor for dyes and pigments.

Mechanism of Action

The mechanism by which 5-Bromo-2-(piperazin-1-yl)pyridine-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to biological targets, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    2-(Piperazin-1-yl)pyridine-3-carbonitrile: Lacks the bromine atom, which can affect its reactivity and biological activity.

    5-Bromo-2-(morpholin-4-yl)pyridine-3-carbonitrile: Contains a morpholine ring instead of a piperazine ring, which can influence its chemical properties and applications.

Uniqueness

5-Bromo-2-(piperazin-1-yl)pyridine-3-carbonitrile is unique due to the combination of its bromine atom, piperazine ring, and nitrile group. This combination provides a versatile scaffold for chemical modifications and potential biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-bromo-2-piperazin-1-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c11-9-5-8(6-12)10(14-7-9)15-3-1-13-2-4-15/h5,7,13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDFQHJUKFJREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=N2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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